10-[3-(Dimethylamino)propyl]acridan Hydrochloride is a chemical compound recognized as an impurity in various pharmaceutical formulations, particularly those related to antidepressant medications. It is structurally related to several tricyclic antidepressants, such as imipramine and clomipramine, which are used in the treatment of depression and anxiety disorders. The compound has a molecular formula of C18H23ClN2 and a molecular weight of 314.81 g/mol, indicating its complex structure and potential pharmacological relevance.
This compound can be synthesized in laboratory settings and is often referenced in chemical databases such as PubChem and LGC Standards, where it is categorized under impurities associated with active pharmaceutical ingredients (APIs) . Its presence can affect the purity and efficacy of pharmaceutical products.
The synthesis of 10-[3-(Dimethylamino)propyl]acridan Hydrochloride typically involves multi-step organic reactions. One common method includes the alkylation of acridine derivatives with dimethylaminopropyl halides. This process often requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity.
Key steps in the synthesis may include:
The molecular structure of 10-[3-(Dimethylamino)propyl]acridan Hydrochloride features a tricyclic acridine backbone with a dimethylaminopropyl side chain. The structural representation can be described using its SMILES notation: CN(C)CCCN1c2ccccc2C(=O)c3ccc(Cl)cc13.
InChI=1S/C18H23ClN2O/c1-20(2)10-5-11-21-16-7-4-3-6-14(16)18(22)15-9-8-13(19)12-17(15)21/h3-4,6-9,12H,5,10-11H2,1-2H3The compound may participate in various chemical reactions typical for amines and aromatic compounds. Notable reactions include:
Understanding these reactions is crucial for developing methods to purify this impurity from synthesized products or for utilizing it in further chemical syntheses.
Research indicates that compounds with similar structures often exhibit pharmacological activity related to mood regulation, though detailed studies on this specific impurity's effects remain sparse.
Relevant data regarding these properties are essential for handling and application in laboratory settings .
10-[3-(Dimethylamino)propyl]acridan Hydrochloride serves primarily as a reference standard in analytical chemistry for assessing the purity of pharmaceutical formulations. Its role as an impurity highlights the importance of monitoring such compounds during drug development processes to ensure safety and efficacy.
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4